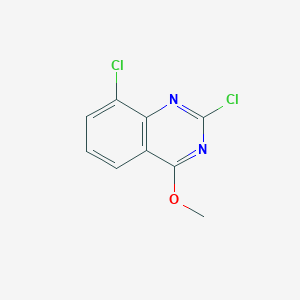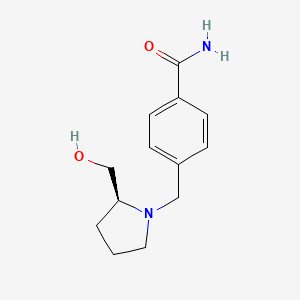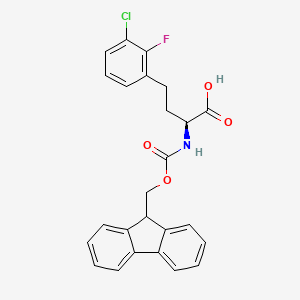
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-HomoPhe(2-F,3-Cl) is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the synthetic route mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of automated peptide synthesizers and large-scale purification systems.
化学反応の分析
Types of Reactions
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.
Substitution Reactions: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Coupling: HBTU or HATU in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Deprotection: L-HomoPhe(2-F,3-Cl)-OH.
Coupling: Peptides containing the this compound residue.
Substitution: Various substituted derivatives of this compound.
科学的研究の応用
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of novel materials with specific properties.
作用機序
The mechanism of action of N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptides. The Fmoc group protects the amino group during synthesis and is removed to allow further reactions.
類似化合物との比較
Similar Compounds
N-Fmoc-L-Phenylalanine: Similar structure but without the fluorine and chlorine substitutions.
N-Fmoc-L-Tyrosine: Contains a hydroxyl group on the aromatic ring instead of fluorine and chlorine.
N-Fmoc-L-Tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness
N-Fmoc-L-HomoPhe(2-F,3-Cl)-OH is unique due to the presence of fluorine and chlorine substitutions on the aromatic ring, which can influence its reactivity and interactions in peptide synthesis and other applications.
特性
分子式 |
C25H21ClFNO4 |
|---|---|
分子量 |
453.9 g/mol |
IUPAC名 |
(2S)-4-(3-chloro-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21ClFNO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m0/s1 |
InChIキー |
HDSBYFCTHJEGDJ-QFIPXVFZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C(=CC=C4)Cl)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


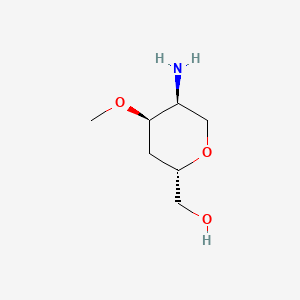

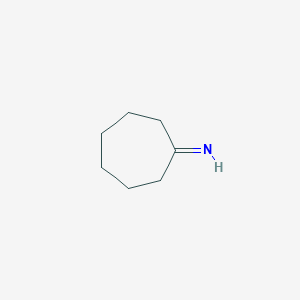
![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

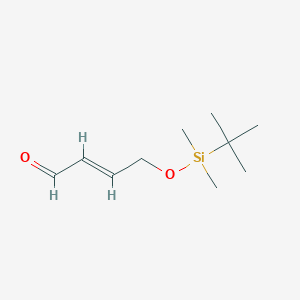
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)

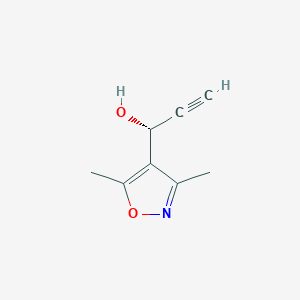
![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)
